molecular formula C9H18O6 B12762879 2,4,6-Tri-o-methyl-d-galactose CAS No. 5856-20-2

2,4,6-Tri-o-methyl-d-galactose

Cat. No.: B12762879
CAS No.: 5856-20-2
M. Wt: 222.24 g/mol
InChI Key: LMHKDVPFDHNVFB-XAVMHZPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Tri-o-methyl-d-galactose is a methylated derivative of d-galactose, a type of sugar. This compound is characterized by the presence of three methoxy groups attached to the 2nd, 4th, and 6th carbon atoms of the galactose molecule. It is often used in various chemical and biological studies due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tri-o-methyl-d-galactose typically involves the methylation of d-galactose. One common method includes the use of methyl iodide and a strong base such as sodium hydride or methylsulfinyl carbanion in dimethyl sulfoxide (DMSO) as the solvent . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The methylation reaction is typically followed by purification steps such as crystallization or chromatography to isolate the desired compound .

Mechanism of Action

The mechanism of action of 2,4,6-Tri-o-methyl-d-galactose involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. These interactions can affect cellular processes such as energy production and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tri-o-methyl-d-galactose is unique due to its specific pattern of methylation, which affects its chemical reactivity and biological interactions. This compound’s distinct structure makes it valuable for studying the effects of methylation on carbohydrate properties and functions .

Properties

CAS No.

5856-20-2

Molecular Formula

C9H18O6

Molecular Weight

222.24 g/mol

IUPAC Name

(2R,3S,4S,5R)-3,5-dihydroxy-2,4,6-trimethoxyhexanal

InChI

InChI=1S/C9H18O6/c1-13-5-6(11)9(15-3)8(12)7(4-10)14-2/h4,6-9,11-12H,5H2,1-3H3/t6-,7+,8-,9+/m1/s1

InChI Key

LMHKDVPFDHNVFB-XAVMHZPKSA-N

Isomeric SMILES

COC[C@H]([C@@H]([C@@H]([C@H](C=O)OC)O)OC)O

Canonical SMILES

COCC(C(C(C(C=O)OC)O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.